molecular formula C18H25FN2O2 B7179924 N-[(4-fluorophenyl)methyl]-2-(1-morpholin-4-ylcyclopentyl)acetamide

N-[(4-fluorophenyl)methyl]-2-(1-morpholin-4-ylcyclopentyl)acetamide

Cat. No.: B7179924
M. Wt: 320.4 g/mol
InChI Key: IAIREUVRFIUYGX-UHFFFAOYSA-N
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Description

N-[(4-fluorophenyl)methyl]-2-(1-morpholin-4-ylcyclopentyl)acetamide is a synthetic organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields, including medicinal chemistry and pharmacology. The compound features a fluorophenyl group, a morpholine ring, and a cyclopentyl moiety, making it a versatile molecule for chemical modifications and biological studies.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-(1-morpholin-4-ylcyclopentyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25FN2O2/c19-16-5-3-15(4-6-16)14-20-17(22)13-18(7-1-2-8-18)21-9-11-23-12-10-21/h3-6H,1-2,7-14H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAIREUVRFIUYGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CC(=O)NCC2=CC=C(C=C2)F)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(4-fluorophenyl)methyl]-2-(1-morpholin-4-ylcyclopentyl)acetamide typically involves multiple steps, starting with the preparation of key intermediates. One common route includes the following steps:

    Formation of the fluorophenyl intermediate: This step involves the reaction of 4-fluorobenzyl chloride with a suitable nucleophile to form the 4-fluorophenylmethyl intermediate.

    Morpholine incorporation: The final step involves the reaction of the cyclopentyl intermediate with morpholine under appropriate conditions to yield the target compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially yielding alcohol derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitrating agents under acidic conditions.

Major Products:

    Oxidation: N-oxide derivatives of the morpholine ring.

    Reduction: Alcohol derivatives of the acetamide moiety.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules, enabling the study of structure-activity relationships.

    Biology: It is used in biochemical assays to investigate its interactions with biological targets, such as enzymes and receptors.

    Medicine: The compound is evaluated for its pharmacological properties, including potential therapeutic effects in treating diseases.

    Industry: It finds applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(4-fluorophenyl)methyl]-2-(1-morpholin-4-ylcyclopentyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity through hydrophobic interactions, while the morpholine ring can participate in hydrogen bonding. These interactions can modulate the activity of the target, leading to the compound’s observed effects.

Comparison with Similar Compounds

  • N-[(4-chlorophenyl)methyl]-2-(1-morpholin-4-ylcyclopentyl)acetamide
  • N-[(4-bromophenyl)methyl]-2-(1-morpholin-4-ylcyclopentyl)acetamide
  • N-[(4-methylphenyl)methyl]-2-(1-morpholin-4-ylcyclopentyl)acetamide

Comparison: N-[(4-fluorophenyl)methyl]-2-(1-morpholin-4-ylcyclopentyl)acetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine’s electronegativity and small size can enhance the compound’s stability and binding affinity compared to its chloro, bromo, and methyl analogs.

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